molecular formula C7H7NO B1320878 2-(Pyridin-4-YL)acetaldehyde CAS No. 878499-08-2

2-(Pyridin-4-YL)acetaldehyde

Cat. No. B1320878
CAS RN: 878499-08-2
M. Wt: 121.14 g/mol
InChI Key: AZTCLKFBAGFZRR-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)acetaldehyde is a chemical compound with the molecular formula C7H7NO and a molecular weight of 121.14 . It’s a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-YL)acetaldehyde consists of a pyridine ring attached to an acetaldehyde group . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The acetaldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) and a hydrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Pyridin-4-YL)acetaldehyde are not available, compounds with similar structures have been involved in various chemical reactions. For instance, palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines has been reported, involving a multicomponent reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrotic activities . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .

Luminescent Metal-Organic Frameworks

The compound has been used in the synthesis of highly luminescent entangled metal-organic frameworks . The solvent-free product exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .

Detection of Pesticides

The luminescent metal-organic framework provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .

Engineering Controls

The compound has been used in engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers .

Safety and Hazards

The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Pyridin-4-YL)acetaldehyde . For instance, its stability could be affected by exposure to light or high temperatures, and its efficacy could be influenced by the presence of other molecules that compete for the same targets.

properties

IUPAC Name

2-pyridin-4-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCLKFBAGFZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-YL)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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